3-Methyl-2-benzothiazolinone hydrazone hydrochloride

Catalog No.
S1800445
CAS No.
149022-15-1
M.F
C₈H₁₀ClN₃S·xH₂O
M. Wt
215.7
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methyl-2-benzothiazolinone hydrazone hydrochlori...

CAS Number

149022-15-1

Product Name

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

IUPAC Name

(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine;hydrochloride

Molecular Formula

C₈H₁₀ClN₃S·xH₂O

Molecular Weight

215.7

InChI

InChI=1S/C8H9N3S.ClH/c1-11-6-4-2-3-5-7(6)12-8(11)10-9;/h2-5H,9H2,1H3;1H

SMILES

CN1C2=CC=CC=C2SC1=NN.Cl

Synonyms

3-Methyl-2(3H)-benzothiazolone Hydrazone Monohydrochloride Hydrate; MBTH Hydrochloride Hydrate;

Analytical Chemistry

  • Detection of trace elements: MBTH serves as a chromogenic reagent for the spectrophotometric determination of trace amounts of selenium, tellurium, and cyanide in environmental samples. When these elements react with MBTH under specific conditions, a colored complex forms, allowing for their detection and quantification through absorbance measurements [, ].

Other Applications

  • Glycosaminoglycan analysis: MBTH has been used for the determination of hexosamines, a type of sugar unit found in glycosaminoglycans, which are complex carbohydrates. The specific method involves using MBTH in a reaction sequence to quantify hexosamine content [].

3-Methyl-2-benzothiazolinone hydrazone hydrochloride is a chemical compound characterized by its molecular formula C8H10ClN3SC_8H_{10}ClN_3S and a molar mass of approximately 215.71 g/mol. It is known for its utility as a chromogenic reagent, particularly in the detection of aldehydes and ketones. The compound appears as a white to off-white crystalline powder and is soluble in water, with a pH range of 3 to 4 when dissolved at 0.4% concentration .

MBTH can be irritating to the skin, eyes, and respiratory system. Safety precautions should be taken when handling it, including wearing gloves, protective eyewear, and working in a well-ventilated area [].

, primarily as a reagent in organic synthesis. One notable reaction involves its use as an electrophilic coupling agent in the formation of azo dyes. The hydrazone group allows for the formation of stable complexes with various electrophiles, making it useful in colorimetric assays for detecting carbonyl compounds .

Additionally, it can react with aldehydes to form colored complexes, which can be quantified spectrophotometrically, thus serving as a valuable tool in analytical chemistry .

3-Methyl-2-benzothiazolinone hydrazone hydrochloride exhibits notable biological activity, particularly in its toxicity profile. The compound has been classified as toxic if ingested, with an oral LD50 value of 149 mg/kg in rats, indicating significant acute toxicity . Its biological applications also extend to research settings where it is utilized to study enzyme activities and metabolic pathways involving carbonyl compounds.

The synthesis of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride typically involves the condensation reaction between 3-methyl-2-benzothiazolinone and hydrazine or its derivatives. This reaction can be catalyzed under acidic conditions to facilitate the formation of the hydrazone linkage. The process generally requires careful control of temperature and pH to ensure high yield and purity .

The primary applications of 3-Methyl-2-benzothiazolinone hydrazone hydrochloride include:

  • Analytical Chemistry: Used as a chromogenic reagent for the detection of aldehydes and ketones.
  • Dye Synthesis: Serves as an intermediate in the production of azo dyes.
  • Biological Research: Employed in studies aiming to understand metabolic processes involving carbonyl compounds.

Its versatility makes it a valuable compound in both industrial and laboratory settings .

Interaction studies involving 3-Methyl-2-benzothiazolinone hydrazone hydrochloride often focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its mechanism of action when used as a reagent in organic synthesis. Furthermore, research has shown that this compound can interact with biological macromolecules, influencing enzymatic activities and potentially leading to cytotoxic effects due to its toxic nature .

Several compounds share structural or functional similarities with 3-Methyl-2-benzothiazolinone hydrazone hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzothiazolinone Hydrazone149022-15-1Used similarly as a chromogenic reagent
2-Benzothiazolinone Hydrazone4338-98-1Exhibits similar reactivity but different toxicity
5-Methylbenzothiazole100-55-0Related structure; used in dye synthesis

Uniqueness:
3-Methyl-2-benzothiazolinone hydrazone hydrochloride is distinguished by its specific application in detecting carbonyl compounds due to its high reactivity and selectivity compared to other benzothiazolinones. Its unique hydrazone functionality allows for specific interactions that enhance its efficacy as a chromogenic reagent .

Wikipedia

3-methyl-2-benzothiazolone hydrazone hydrochloride

General Manufacturing Information

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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